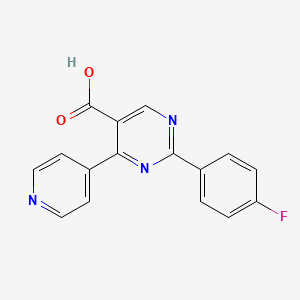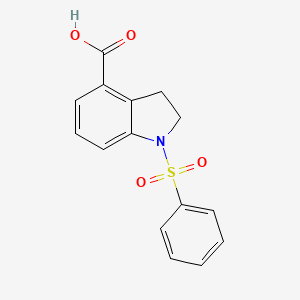
4-(4-chlorophenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group at the 4-position, an ethyl group at the 1-position, and a carboxylic acid group at the 2-position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide and a strong base like sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole derivative is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production on a large scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(4-Chlorophenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
4-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a methyl group instead of an ethyl group, potentially altering its properties.
4-(4-Chlorophenyl)-1-ethyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid group is at the 3-position, which may influence its chemical behavior.
Uniqueness: The presence of the ethyl group at the 1-position and the carboxylic acid group at the 2-position of the pyrrole ring in 4-(4-chlorophenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid distinguishes it from similar compounds. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(4-chlorophenyl)-1-ethylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-15-8-10(7-12(15)13(16)17)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMAXMWQQQACGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Phenylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B7983125.png)
![8-(4-Methylphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B7983129.png)

![2-{6-Ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-3-YL}acetic acid](/img/structure/B7983139.png)
![5-(4-Fluorobenzyl)-2-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B7983153.png)
![2-[2-isopropyl-7-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetic acid](/img/structure/B7983161.png)
![2-[3-{[(4-methoxyphenyl)sulfonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinyl]acetic acid](/img/structure/B7983169.png)
![2-[6-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-2-oxo-1(2H)-pyridinyl]acetic acid](/img/structure/B7983176.png)



![7-Piperazino[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B7983218.png)

